Chemical structure and properties of Methyl N-hydroxy-2-methylphenylcarbamate
Chemical structure and properties of Methyl N-hydroxy-2-methylphenylcarbamate
An In-depth Technical Guide on the Chemical Structure and Properties of Methyl N-hydroxy-2-methylphenylcarbamate
Abstract
This technical guide provides a comprehensive scientific overview of Methyl N-hydroxy-2-methylphenylcarbamate (C₉H₁₁NO₃), a significant N-aryl hydroxylamine derivative. The document delineates its chemical identity, structural features, and physicochemical properties, with a focus on data derived from instrumental analysis. We will explore established synthetic pathways, including a detailed laboratory-scale protocol and an industrially relevant one-pot method, explaining the rationale behind procedural choices. The guide's primary focus is on the compound's critical role as a key intermediate in the synthesis of Pyraclostrobin, a leading strobilurin fungicide. Crystallographic data is presented to offer deep insights into its solid-state conformation and intermolecular interactions. This document is intended for researchers, chemists, and professionals in the fields of drug development and agrochemical synthesis.
Introduction: The Significance of N-Aryl Hydroxylamine Derivatives
N-aryl hydroxylamines represent a vital class of organic compounds that serve as versatile building blocks in the synthesis of numerous natural products and biologically active molecules.[1] Their unique electronic properties and reactivity make them indispensable precursors for creating complex heterocyclic systems and other functional groups. Within this class, Methyl N-hydroxy-2-methylphenylcarbamate has emerged as a compound of significant industrial interest. Its primary and most critical application is serving as a key intermediate in the manufacturing of Pyraclostrobin, a broad-spectrum fungicide belonging to the strobilurin class.[1][2] The efficiency of Pyraclostrobin synthesis, particularly via the post-bromination route, is heavily reliant on the successful and high-yield production of this carbamate intermediate.[2] This guide aims to consolidate the core technical knowledge surrounding this compound to support ongoing research and process optimization.
Chemical Identity and Structure
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Systematic IUPAC Name: Methyl N-hydroxy-N-(2-methylphenyl)carbamate[1]
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Common Synonyms: Methyl N-hydroxy-2-methylphenylcarbamate
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Molecular Formula: C₉H₁₁NO₃[1]
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Molecular Structure: The molecule consists of a central nitrogen atom bonded to a hydroxyl group (-OH), a 2-methylphenyl (o-tolyl) group, and a methoxycarbonyl group (-C(O)OCH₃). The presence of the hydroxylamine functionality (-N(OH)-) is key to its reactivity and utility.
Physicochemical and Spectroscopic Properties
Quantitative data for Methyl N-hydroxy-2-methylphenylcarbamate is summarized below. This information is critical for its purification, handling, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 181.19 g/mol | [1] |
| Physical State | Solid (Crystalline) | [1] |
| Crystal System | Monoclinic | [1] |
Spectroscopic Characterization: The structure of Methyl N-hydroxy-2-methylphenylcarbamate has been definitively confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[3] For routine validation, researchers should expect ¹H NMR signals corresponding to the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group on the phenyl ring, a singlet for the methoxy group of the carbamate, and a broad singlet for the hydroxyl proton. Mass spectrometry would confirm the molecular weight via the molecular ion peak.
Synthesis and Purification
The synthesis of Methyl N-hydroxy-2-methylphenylcarbamate can be approached through several routes. The choice of method often depends on the desired scale, starting materials, and process efficiency.
Method 1: Laboratory-Scale Acylation of N-(2-methylphenyl)hydroxylamine
This method is a direct and reliable approach suitable for laboratory-scale synthesis, starting from the corresponding hydroxylamine. The reaction proceeds via the acylation of the nitrogen atom with methyl chloroformate.
This protocol is adapted from a published crystal structure report.[1]
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Reaction Setup: In a suitable reaction vessel, dissolve (N)-(2-methylphenyl)hydroxylamine (0.022 mol) in dichloromethane (CH₂Cl₂, 20 ml).
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Base Addition: Add sodium bicarbonate (0.033 mol) to the solution. The sodium bicarbonate acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, preventing potential side reactions.
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Acylation: Cool the mixture to 0°C using an ice bath. Add methyl chloroformate (0.024 mol) dropwise to the stirred suspension. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize byproduct formation.
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Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting hydroxylamine.[1]
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Workup: Upon completion, filter the reaction mixture to remove the sodium bicarbonate and the sodium chloride salt formed. The filtrate is then concentrated by distilling the solvent under reduced pressure.
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Purification: The resulting residue is recrystallized from petroleum ether to yield the pure title compound.[1] For obtaining single crystals for X-ray analysis, slow evaporation from a solution of dichloromethane and cyclohexane can be employed.[1]
Caption: Workflow for the laboratory synthesis of Methyl N-hydroxy-2-methylphenylcarbamate.
Method 2: Industrial "One-Pot" Reduction and Acylation
For larger-scale industrial applications, a "one-pot" method starting from o-nitrotoluene is more economical and efficient.[2] This process avoids the isolation of the intermediate N-aryl hydroxylamine, which can be unstable.
The process involves the controlled reduction of o-nitrotoluene, often using a catalyst like Raney nickel, to form the hydroxylamine in situ.[2] This is immediately followed by acylation with methyl chloroformate in the same reaction vessel. This approach shortens the overall reaction cycle, minimizes material loss during transfers, and can achieve high yields, reportedly up to 79%.[2] This method aligns with the principles of green chemistry by reducing waste and improving process efficiency.[2]
Key Applications in Agrochemicals
The primary industrial value of Methyl N-hydroxy-2-methylphenylcarbamate is its role as a pivotal intermediate in the synthesis of the fungicide Pyraclostrobin .[1][2] Pyraclostrobin is a highly effective, broad-spectrum fungicide from the strobilurin class, which acts by inhibiting mitochondrial respiration in fungi. The synthesis of the pyrazole ring system of Pyraclostrobin often utilizes this carbamate as a protected hydroxylamine precursor.
Caption: Role as a key intermediate in the synthesis of the fungicide Pyraclostrobin.
In-depth Structural Analysis (X-ray Crystallography)
Detailed structural information has been obtained from single-crystal X-ray diffraction studies.[1] This analysis provides precise data on bond lengths, angles, and the molecule's three-dimensional conformation in the solid state.
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Molecular Conformation: The structure reveals a non-planar conformation. The dihedral angles between the plane of the 2-methylphenyl ring and the plane of the amide moiety are significant, measured at 70.56°, 71.47°, and 75.16° for the three independent molecules in the asymmetric unit.[1] This twisting is a key feature of its three-dimensional structure.
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Intermolecular Interactions: In the crystal lattice, molecules are connected by intermolecular O—H···O hydrogen bonds. Specifically, the hydroxyl group of one molecule forms a hydrogen bond with a carbonyl oxygen of an adjacent molecule. This network of interactions connects three independent molecules to form a large 15-membered ring structure.[1] This hydrogen bonding is critical for the stability of the crystal packing.
Safety and Handling Precautions
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Avoid ingestion and inhalation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Methyl N-hydroxy-2-methylphenylcarbamate is a well-characterized organic compound with a defined chemical structure and a critical, specialized application. Its importance is intrinsically linked to the agrochemical industry, where it functions as an essential building block for the synthesis of the fungicide Pyraclostrobin. The availability of robust synthetic protocols, both for laboratory and industrial scales, facilitates its production. The detailed crystallographic data provides a fundamental understanding of its solid-state structure, which is invaluable for analytical purposes and for understanding its reactivity. For scientists and researchers in agrochemical development, a thorough understanding of this intermediate is paramount for process innovation and optimization.
References
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Zhang, B., Wang, Y., Dong, K., & Xu, D. (2013). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o230. [Link]
- Gu, Q., Li, K., Liu, M., & Yang, G. (2015).
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Lin, Z., & Li, Z. (2009). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. 2009 International Conference on New-Found Advanced Science and Technology. [Link]
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Lin, H., et al. (2007). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 634(1-2), 1-2. [Link]
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Ito, Y., Goto, T., & Yamada, S. (2006). Application of dual counter-current chromatography for rapid sample preparation of N-methylcarbamate pesticides in vegetable oil and citrus fruit. Journal of Chromatography A, 1108(1), 20-5. [Link]
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